(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone" (hereafter referred to as Compound X) is a structurally complex molecule featuring three key moieties:
- Tetrazole ring: Substituted with a 4-methoxyphenyl group at the N1 position.
- Piperazine scaffold: Linked via a methyl group to the tetrazole.
- Thiophen-2-yl methanone: Attached to the piperazine nitrogen.
Properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-15-6-4-14(5-7-15)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWWOBZPUWVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic derivative of piperazine, incorporating a methoxyphenyl-tetrazole moiety and a thiophene ring. This unique structure suggests potential biological activities that warrant detailed investigation, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is . Its structure can be broken down into key components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its versatility in biological activity.
- Tetrazole Moiety : Known for its pharmacological relevance, particularly in drug design due to its ability to mimic carboxylic acids.
- Thiophene Ring : A five-membered aromatic ring that contributes to the compound's electronic properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Tetrazole derivatives have been shown to possess antibacterial and antifungal activities, potentially due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes .
- Antitumor Activity : Some studies suggest that tetrazole-containing compounds can induce cytotoxic effects in various cancer cell lines, possibly through apoptosis or cell cycle arrest mechanisms. For instance, tetrazole derivatives have been linked to inhibition of the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .
- Neuropharmacological Effects : Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. The structural modifications in this compound may enhance its affinity for serotonin receptors, which are critical targets in mood regulation .
The precise mechanism of action for this compound is still under investigation. However, potential pathways include:
- Receptor Modulation : The compound may bind to specific receptors such as serotonin or dopamine receptors, influencing neurotransmitter activity.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with DNA/RNA : The presence of the tetrazole moiety may facilitate interactions with nucleic acids, affecting gene expression and cellular proliferation.
Case Studies and Research Findings
Several studies have examined similar compounds with promising results:
Future Directions
Research into this compound should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) Studies : To identify which structural components contribute most significantly to its biological activity.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could establish its safety and efficacy profile.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Allyl-substituted piperazines () introduce steric bulk, which may affect metabolic stability.
- Thiophene in Compound X, compared to phenyl or thiazole groups (), enhances π-stacking interactions and metabolic resistance due to sulfur’s electron-rich nature.
Pharmacological and Physicochemical Properties
Thermal Stability : Tetrazole rings decompose above 200°C, while piperazine-thiophene linkages remain stable up to 150°C (based on DSC data for similar compounds ).
Q & A
Basic: What are the standard synthetic routes for preparing (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Tetrazole Formation : Reacting 4-methoxyphenylamine with sodium azide and a nitrile source under acidic conditions to form the 1-(4-methoxyphenyl)-1H-tetrazole core .
Alkylation : Introducing the piperazine moiety via nucleophilic substitution, often using a chloromethyl intermediate in PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
Ketone Coupling : Reacting the piperazine-tetrazole intermediate with thiophene-2-carbonyl chloride under reflux in anhydrous dichloromethane, monitored by TLC .
Key Considerations : Optimize solvent polarity (e.g., PEG-400 enhances reaction efficiency) and catalyst loading to minimize by-products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, thiophene aromatic protons at δ 7.0–7.5 ppm) .
- HPLC : Quantify purity (>95% typically required for pharmacological studies) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 437.1521) .
Note : Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .
Advanced: How can reaction conditions be optimized to improve yields during piperazine-tetrazole coupling?
Methodological Answer:
- Catalyst Screening : Replace Bleaching Earth Clay with Lewis acids (e.g., ZnCl) to enhance alkylation efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates, reducing side reactions .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
Data-Driven Approach : Design a factorial experiment (e.g., varying catalyst loading, solvent, temperature) and analyze yield via ANOVA .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Multi-Technique Validation : Combine H NMR, C NMR, and 2D-COSY to resolve overlapping peaks, especially for piperazine and thiophene protons .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., monoclinic crystal system with space group P2/c, as in related compounds) .
- Batch Comparison : Perform principal component analysis (PCA) on HPLC retention times and MS spectra to identify batch-specific impurities .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values <10 µg/mL suggest potency) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity measured via ELISA .
Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, aspirin for COX-2) .
Advanced: How does the piperazine-thiophene moiety influence the compound’s pharmacological profile?
Methodological Answer:
- Piperazine Role : Enhances solubility and bioavailability via hydrogen bonding with biological targets (e.g., serotonin receptors) .
- Thiophene Contribution : The sulfur atom in thiophene increases lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
Structural Insights : Molecular docking (e.g., AutoDock Vina) shows the thiophene ring occupies hydrophobic pockets in target enzymes .
Advanced: How do structural analogs compare in activity, and what design principles guide optimization?
Methodological Answer:
-
Comparative Studies :
Analog Modification Activity Trend A : 4-Fluoro substitution Increased electronegativity 20% higher antimicrobial activity B : Replacement of thiophene with furan Reduced lipophilicity Lower CNS penetration -
Design Principles :
- Introduce electron-withdrawing groups (e.g., -NO) to enhance target binding .
- Optimize logP values (2.5–3.5) to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
